REACTION_CXSMILES
|
[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([CH2:15][OH:16])[N:9]=1)([CH3:4])[CH3:3].Cl.Cl.[OH-].[K+]>CO>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([CH2:15][OH:16])[N:9]=1)([CH3:1])[CH3:3] |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After stirring 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated KCl (1.25 g.)
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the mother liquor evaporated to a white foam, 2.56 g
|
Type
|
WAIT
|
Details
|
to stand 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
Additional KCl (0.09 g.) was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
the mother liquor evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(N1)CO)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |